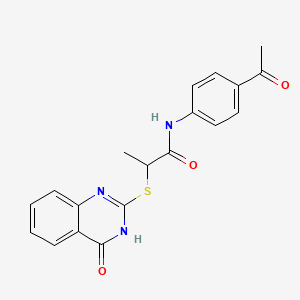

N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide

説明

N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide is a synthetic organic compound featuring a propanamide backbone with two critical substituents: a 4-acetylphenyl group at the amide nitrogen and a 4-oxo-3-hydroquinazolin-2-ylthio moiety at the second carbon.

特性

IUPAC Name |

N-(4-acetylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-11(23)13-7-9-14(10-8-13)20-17(24)12(2)26-19-21-16-6-4-3-5-15(16)18(25)22-19/h3-10,12H,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTOEUOOYUCRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide, with the CAS number 1024414-31-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 367.4 g/mol. The structure features a quinazoline moiety, which is known for its diverse biological activities.

Structural Characteristics

- Molecular Weight : 367.4 g/mol

- Functional Groups : Amide, ketone, and thioether functionalities.

Antimicrobial Activity

Research indicates that compounds containing quinazoline derivatives exhibit significant antimicrobial properties. For instance, derivatives of 2-mercapto-3-phenylquinazolin-4-one have shown antibacterial activity against various pathogens . The presence of the thioether group in N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide may enhance its interaction with microbial targets.

Antitumor Activity

Several studies have highlighted the antitumor potential of quinazoline derivatives. For example, compounds derived from 2-mercaptoquinazolin have demonstrated cytotoxic effects against cancer cell lines . This suggests that N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide may also possess similar properties, warranting further investigation.

Anticonvulsant Activity

The anticonvulsant properties of quinazoline derivatives have been documented in various studies. The structural similarities of N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide to known anticonvulsants suggest potential efficacy in seizure management .

Lipid Metabolism Effects

Some studies have explored the influence of quinazoline derivatives on lipid metabolism, particularly their ability to increase HDL cholesterol levels. This property could be beneficial in managing cardiovascular diseases .

Research Findings and Case Studies

A review of literature reveals several case studies and experimental findings relevant to the biological activity of N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide:

| Study | Findings |

|---|---|

| El-Azab et al., 2013 | Demonstrated anticonvulsant activity in related compounds. |

| Godhani et al., 2016 | Reported antimicrobial effects of quinazoline derivatives. |

| Al-Suwaidan et al., 2016 | Highlighted antitumor activity in similar structures. |

Synthesis Pathway

The synthesis of N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide typically involves the reaction of 2-mercaptoquinazolin with an acetic anhydride derivative . This reaction pathway is crucial for obtaining the desired biological activity associated with the compound.

類似化合物との比較

Table 1: Comparative Data for Selected Compounds

Key Observations :

- The quinazolinone core correlates with broader-spectrum biological activity compared to thiazolidinones.

- The acetyl group in the target compound likely improves solubility relative to chloro-methyl substituents .

- Thioether linkages may offer a balance between stability and reactivity compared to sulfonyl groups .

Stability and Reactivity

- Thioether Oxidation : The target compound’s thioether is prone to oxidation, unlike sulfonyl derivatives (), which are more stable but less reactive .

- Quinazolinone Aromaticity: Enhances thermal stability, as evidenced by higher melting points (~220–230°C estimated) compared to thiazolidinone analogs (~160–180°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。